This compound is classified as a carboxamide and a nitro-substituted derivative of tetrahydrothieno[2,3-c]pyridine. Its structure features both a thieno ring and a carboxamide functional group, making it of interest for pharmacological studies.
The synthesis of 6-Methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves several key steps:
The molecular structure of 6-Methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can be described as follows:
CC(=O)Nc1ccc(NC(=O)N)c(c1)[N+](=O)[O]
. This notation provides insight into its connectivity and functional groups.The chemical reactivity of 6-Methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride primarily involves:
These reactions can be leveraged to modify the compound for enhanced biological activity or to create derivatives with different pharmacological profiles.
The physical and chemical properties of 6-Methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride include:
These properties are essential for understanding its behavior in biological systems and its formulation in pharmaceutical applications.
The potential applications of 6-Methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride include:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: